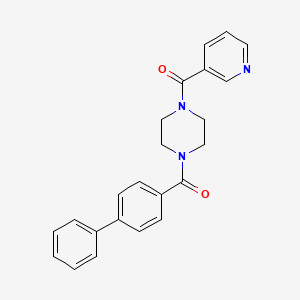![molecular formula C20H26N2O2S B3443262 1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3443262.png)
1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine
Overview
Description
1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine, commonly known as PSC-833, is a synthetic molecule that belongs to the class of compounds called piperazines. It is a potent inhibitor of a protein called P-glycoprotein (P-gp), which is known to play a crucial role in the development of drug resistance in cancer cells.
Mechanism of Action
PSC-833 exerts its pharmacological effects by inhibiting the activity of 1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine, a transmembrane protein that is overexpressed in many types of cancer cells. 1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine is known to pump out various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and rendering them ineffective. By inhibiting 1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine, PSC-833 can increase the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy.
Biochemical and Physiological Effects:
PSC-833 has been shown to have several biochemical and physiological effects. It can inhibit the efflux of various chemotherapeutic agents from cancer cells, increase their intracellular concentration, and enhance their efficacy. PSC-833 has also been shown to modulate the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of using PSC-833 in lab experiments is its ability to enhance the efficacy of various chemotherapeutic agents. This makes it a valuable tool for studying drug resistance in cancer cells and developing new strategies to overcome it. However, PSC-833 has some limitations as well. It can interact with other proteins and enzymes in the cell, leading to off-target effects. Moreover, its potency and pharmacokinetics can vary depending on the experimental conditions.
Future Directions
There are several future directions for research on PSC-833. One area of interest is the development of new analogs with improved potency and selectivity. Another area of research is the investigation of the role of 1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine in drug resistance in other diseases, such as Alzheimer's disease and epilepsy. Additionally, the use of PSC-833 in combination with other drugs and therapies is an area of active investigation. Finally, the development of new delivery systems for PSC-833, such as nanoparticles and liposomes, could enhance its efficacy and reduce its off-target effects.
Scientific Research Applications
PSC-833 has been extensively studied for its potential use in cancer chemotherapy. It has been shown to enhance the efficacy of various chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells, thereby increasing their intracellular concentration. PSC-833 has also been investigated for its ability to overcome drug resistance in cancer cells, which is a major obstacle in the treatment of cancer.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-18-9-11-20(12-10-18)25(23,24)22-16-14-21(15-17-22)13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWAJIREOYESDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3443191.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B3443199.png)
![3-(2-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3443211.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3443214.png)
![8-ethoxy-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3443221.png)
![2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetamide](/img/structure/B3443229.png)


![1-(3-cyclopentylpropanoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B3443245.png)
![4-methoxy-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3443266.png)
![3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3443273.png)


![3-(3,4-dimethoxyphenyl)-5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3443290.png)